molecular formula C17H18F3N5O2 B2852289 2-{1-Oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one CAS No. 2380173-84-0

2-{1-Oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2852289
CAS No.: 2380173-84-0
M. Wt: 381.359
InChI Key: LGWZTSDIERESPM-UHFFFAOYSA-N
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Description

2-{1-Oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core with a trifluoromethyl group and a piperazine moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-Oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions involving piperazine and appropriate halogenated pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to dihydropyridazinone derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the pyridine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenated derivatives and nucleophiles like amines and thiols are frequently employed.

Major Products

    Oxidation: N-oxides of the piperazine moiety.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted pyridine and piperazine derivatives.

Scientific Research Applications

2-{1-Oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, particularly in the context of neurological and psychiatric disorders.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{1-Oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine moiety is known to interact with serotonin receptors, potentially inhibiting serotonin reuptake and exerting antidepressant effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a piperazine moiety and a pyridine ring, but lacks the trifluoromethyl group and the pyridazinone core.

    1-(2-Pyridyl)piperazine: Similar in structure but lacks the pyridazinone core and the trifluoromethyl group.

Uniqueness

2-{1-Oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is unique due to the presence of the trifluoromethyl group and the pyridazinone core, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyridazinone core provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

2-[1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O2/c1-12(25-15(26)6-5-13(22-25)17(18,19)20)16(27)24-10-8-23(9-11-24)14-4-2-3-7-21-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWZTSDIERESPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=N2)N3C(=O)C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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